molecular formula C58H38N2O22 B7799389 5(6)-CFDA N-succinimidyl ester

5(6)-CFDA N-succinimidyl ester

Cat. No.: B7799389
M. Wt: 1114.9 g/mol
InChI Key: LZFDYQHOQDFMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(6)-CFDA N-succinimidyl ester is a fluorescent dye commonly used in biological research. It is an amine-reactive compound that can label proteins, peptides, and other molecules containing primary or secondary amines. This compound is particularly valued for its ability to passively diffuse into cells, where it is hydrolyzed by intracellular esterases to yield a highly fluorescent product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-CFDA N-succinimidyl ester typically involves the reaction of 5(6)-carboxyfluorescein with succinic anhydride to form the diacetate intermediate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final succinimidyl ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. The compound is typically purified using chromatography techniques and characterized by spectroscopic methods to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

5(6)-CFDA N-succinimidyl ester primarily undergoes hydrolysis and amide bond formation reactions. The hydrolysis of the diacetate groups by intracellular esterases converts the compound into a fluorescent form. The succinimidyl ester group reacts with primary or secondary amines to form stable amide bonds .

Common Reagents and Conditions

Major Products

Scientific Research Applications

5(6)-CFDA N-succinimidyl ester is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5(6)-CFDA N-succinimidyl ester involves its passive diffusion into cells, where intracellular esterases hydrolyze the diacetate groups, converting the compound into a fluorescent form. The succinimidyl ester group reacts with primary or secondary amines on proteins or other molecules, forming stable amide bonds. This labeling allows for the visualization and tracking of the labeled molecules within biological systems .

Comparison with Similar Compounds

5(6)-CFDA N-succinimidyl ester is unique due to its high fluorescence intensity and stability. Similar compounds include:

    5(6)-Carboxytetramethylrhodamine succinimidyl ester: Another fluorescent dye with similar amine-reactive properties but different spectral characteristics.

    5(6)-Carboxynaphthofluorescein diacetate succinimidyl ester: A compound with similar applications but different fluorescence properties.

    6-Maleimidohexanoic acid N-hydroxysuccinimide ester: Used for labeling thiol groups instead of amines

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFDYQHOQDFMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H38N2O22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150347-59-4
Record name 5(6)-Carboxyfluorescein diacetate N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5(6)-CFDA N-succinimidyl ester
Reactant of Route 2
Reactant of Route 2
5(6)-CFDA N-succinimidyl ester
Reactant of Route 3
Reactant of Route 3
5(6)-CFDA N-succinimidyl ester
Reactant of Route 4
Reactant of Route 4
5(6)-CFDA N-succinimidyl ester
Reactant of Route 5
Reactant of Route 5
5(6)-CFDA N-succinimidyl ester
Reactant of Route 6
Reactant of Route 6
5(6)-CFDA N-succinimidyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.